An In-depth Technical Guide to Ethyltriphenylphosphonium Bromide (CAS 1530-32-1): Properties, Synthesis, and Procurement
An In-depth Technical Guide to Ethyltriphenylphosphonium Bromide (CAS 1530-32-1): Properties, Synthesis, and Procurement
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Initial searches for CAS number 263158-32-1 did not yield any specific results, suggesting a potential error in the identifier. However, the search queries consistently resolved to Ethyltriphenylphosphonium bromide (CAS 1530-32-1), a structurally significant and commercially available organophosphorus compound. This guide, therefore, provides a comprehensive technical overview of Ethyltriphenylphosphonium bromide, assuming it to be the compound of interest. This document delineates its chemical and physical properties, delves into its primary applications in organic synthesis—most notably the Wittig reaction and phase transfer catalysis—and furnishes a list of credible suppliers. The content herein is curated to provide actionable insights for laboratory and developmental applications.
Core Compound Identification and Physicochemical Properties
Ethyltriphenylphosphonium bromide is a quaternary phosphonium salt that presents as a white to off-white crystalline powder.[1][2][3] It is a cornerstone reagent in synthetic organic chemistry, valued for its role in the formation of carbon-carbon double bonds.[4]
Table 1: Physicochemical Data of Ethyltriphenylphosphonium Bromide
| Property | Value |
| CAS Number | 1530-32-1 |
| Molecular Formula | C₂₀H₂₀BrP |
| Molecular Weight | 371.25 g/mol [1] |
| Appearance | White to off-white crystalline powder[1][2][3] |
| Melting Point | 203-209 °C[1] |
| Solubility | Soluble in methanol and water; sparingly soluble in polar organic solvents.[1][4] |
| Purity (Assay) | Typically ≥99% by titration[1] |
| Hygroscopicity | Hygroscopic[4][5] |
| SMILES | CC(c1ccccc1)c1ccccc1.[Br-] |
| InChI Key | JHYNXXDQQHTCHJ-UHFFFAOYSA-M |
Synthetic Utility and Mechanistic Pathways
The utility of Ethyltriphenylphosphonium bromide in a research and development setting is primarily centered on its function as a precursor to a phosphorus ylide for the Wittig reaction and its application as a phase transfer catalyst.
The Wittig Reaction: A Paradigm of Olefination
The Wittig reaction stands as a seminal transformation in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[6][7] Ethyltriphenylphosphonium bromide is the starting material for the generation of the requisite phosphorus ylide.
2.1.1 Mechanistic Considerations
The reaction proceeds via a well-elucidated pathway. The initial step involves the deprotonation of the phosphonium salt with a strong base to form the ylide. This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde or ketone. The resultant betaine intermediate undergoes cyclization to form a transient four-membered oxaphosphetane ring, which subsequently collapses to yield the alkene and triphenylphosphine oxide. The thermodynamic driving force for this final step is the formation of the highly stable phosphorus-oxygen double bond.
2.1.2 Experimental Workflow
Caption: A generalized experimental workflow for the Wittig reaction.
Phase Transfer Catalysis
Ethyltriphenylphosphonium bromide also serves as an efficient phase transfer catalyst (PTC).[1][2][4] In this capacity, it facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic layer. The lipophilic nature of the triphenylphosphine moiety allows the cation to traverse the phase boundary, transporting an anionic reactant from the aqueous phase into the organic phase where the reaction ensues. This application is particularly valuable in the synthesis of APIs and their intermediates, as well as in the production of epoxy resins and powder coatings.[1][3]
Applications in Drug Discovery and Development
The synthetic versatility of Ethyltriphenylphosphonium bromide has led to its use in the synthesis of a variety of complex molecules, including those with pharmaceutical relevance. Notable applications include:
-
The synthesis of D-amino acids from L-cysteine-derived thiazolidines.[2]
-
The total synthesis of natural products such as Leiodolide A.[2]
-
The preparation of cycloalkanoindolines through diastereoselective intramolecular reactions.[2]
-
Its use in Mizoroki-Heck cyclization and cascading Tsuji-Trost cyclization reactions.[2]
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of Ethyltriphenylphosphonium bromide are paramount. It is classified as a hazardous substance, being toxic if swallowed and causing skin and serious eye irritation.[8][9] It is also toxic to aquatic life with long-lasting effects.[8][9]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.[9][10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[5][10] The compound is hygroscopic.[4][5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[9][10][11]
Procurement and Supplier Information
Ethyltriphenylphosphonium bromide is readily available from a number of reputable chemical suppliers. When procuring this reagent, it is advisable to request a certificate of analysis to ensure the purity meets the specifications required for your application.
Table 2: Selected Suppliers of Ethyltriphenylphosphonium Bromide
| Supplier | Website |
| MilliporeSigma (formerly Sigma-Aldrich) | |
| TCI Chemicals | |
| Alfa Aesar | [Link] |
| Santa Cruz Biotechnology | [12] |
| PapChem International LLC | [Link][1] |
| ChemicalBook | [2] |
| The Chemical Company | [Link][3] |
| Vesta Chemicals | [Link][11] |
| Aure Chemical | [Link][13] |
| Mahadev Pharmaceuticals | [Link][14] |
| Yogi Enterprise | [Link][15] |
| Multichem Exports | [Link][4] |
References
-
PapChem International LLC. ETPB: Ethyl triphenyl phosphonium Bromide. [Link]
-
The Chemical Company. Ethyl Triphenyl Phosphonium Bromide (ETPB). [Link]
-
Cole-Parmer. Material Safety Data Sheet - (Ethyl)triphenylphosphonium bromide, 99+%. [Link]
-
Mahadev Pharmaceuticals. Ethyltriphenylphosphonium Bromide (ETPBr). [Link]
-
Aure Chemical. Ethyltriphenylphosphonium Bromide | CAS 1530-32-1. [Link]
-
LookChem. Cas 1530-32-1,Ethyltriphenylphosphonium bromide. [Link]
-
Multichem Exports. Ethyl triphenyl phosphonium bromide International Distributor. [Link]
-
Vesta Chemicals. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB. [Link]
-
Yogi Enterprise. Ethyl triphenyl phosphonium Bromide. [Link]
-
Ethyltriphenylphosphonium Bromide: A Key Reagent in Organic Synthesis. [Link]
-
Wikipedia. Wittig reaction. [Link]
Sources
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